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Compound of Interest

Compound Name: 3-(Ethylthio)propanol

Cat. No.: B099254 Get Quote

An In-depth Technical Guide to 3-(Ethylthio)propanol: Molecular Structure, Properties, and

Analysis

Introduction
3-(Ethylthio)propanol, also known by its IUPAC name 3-ethylsulfanylpropan-1-ol, is a

bifunctional organic molecule containing both a primary alcohol and a thioether (sulfide) group.

[1] Its unique combination of functional groups makes it a molecule of interest in various fields

of chemical synthesis, including as a potential building block for more complex molecules in

materials science and pharmaceutical development. This guide provides a comprehensive

technical overview of its molecular structure, physicochemical properties, spectroscopic

signature, synthesis, and safety considerations, tailored for researchers and professionals in

the chemical and life sciences.

Molecular Identity and Chemical Formula
The fundamental identity of a chemical compound is established by its molecular formula and

structure. 3-(Ethylthio)propanol is characterized by a three-carbon propyl chain. An ethylthio

group (CH₃CH₂S-) is attached to one end of the chain (position 3), and a hydroxyl group (-OH)

is at the other end (position 1).

Molecular Formula: C₅H₁₂OS[1][2]

Molecular Weight: 120.21 g/mol [1][2]
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CAS Number: 18721-61-4[1][2][3]

Canonical SMILES: CCSCCCO[1]

InChI Key: KRUJXSIEMOWXOF-UHFFFAOYSA-N[1][4]

The presence of both a hydrogen bond donor (the hydroxyl group) and a sulfur atom imparts

specific properties related to polarity, solubility, and reactivity.

Physicochemical Properties
The physical and chemical properties of 3-(Ethylthio)propanol are crucial for its handling,

application in reactions, and purification. These properties are summarized in the table below.

Property Value Source

Appearance Liquid [5]

Density 0.992 g/cm³ [1][6]

Boiling Point 103 °C (at 15 torr) [1]

Flash Point 75 °C [6]

LogP (Octanol/Water Partition

Coefficient)
1.122 (Calculated) [4]

Refractive Index 1.4830 [6]

The LogP value suggests a moderate lipophilicity, indicating solubility in a range of organic

solvents as well as some miscibility with water.

Structural Elucidation via Spectroscopy
Confirming the molecular structure of a compound like 3-(Ethylthio)propanol relies on a

combination of spectroscopic techniques. While specific spectra for this compound are not

publicly cataloged, a theoretical analysis based on fundamental principles allows for a robust

prediction of its spectroscopic signature.
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Workflow for Spectroscopic Analysis
The logical workflow for identifying an unknown structure using multiple spectroscopic inputs is

a cornerstone of chemical analysis. This process involves integrating data from Mass

Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR)

Spectroscopy to piece together the molecular puzzle.
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Caption: Workflow for molecular structure elucidation.

Infrared (IR) Spectroscopy
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IR spectroscopy is instrumental in identifying the functional groups present. For 3-
(Ethylthio)propanol, the key expected absorptions are:

O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹ is the most

definitive peak, confirming the presence of the alcohol's hydroxyl group.[7] The broadness is

due to hydrogen bonding.

C-H Stretch: Sharp peaks between 2850–2960 cm⁻¹ corresponding to the stretching

vibrations of the C-H bonds in the ethyl and propyl groups.[7]

C-O Stretch: A strong band in the fingerprint region, typically around 1050–1150 cm⁻¹,

indicates the C-O single bond of the primary alcohol.[7]

C-S Stretch: A weaker absorption in the 600–800 cm⁻¹ range, which can be difficult to assign

definitively but is characteristic of a thioether.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy (Proton NMR) Based on the structure CH₃-CH₂-S-CH₂-CH₂-CH₂-OH,

we can predict five distinct proton signals:

-OH: A broad singlet, chemical shift can vary (typically ~1-5 ppm) depending on

concentration and solvent. Its integration would be 1H.

-S-CH₂-CH₂-CH₂-OH (a): A triplet, ~3.7 ppm, integrating to 2H. It is shifted downfield by the

adjacent electronegative oxygen and splits by the neighboring CH₂ (b).

-S-CH₂-CH₂-CH₂-OH (b): A multiplet (quintet or sextet), ~1.9 ppm, integrating to 2H. It is split

by the two adjacent CH₂ groups (a and c).

CH₃-CH₂-S-CH₂- (c): A triplet, ~2.6 ppm, integrating to 2H. It is adjacent to the sulfur atom

and split by the neighboring CH₂ (b).

CH₃-CH₂-S- (d): A quartet, ~2.5 ppm, integrating to 2H. It is adjacent to sulfur and split by the

methyl group (e).
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CH₃-CH₂-S- (e): A triplet, ~1.2 ppm, integrating to 3H. It is split by the adjacent CH₂ group

(d).

¹³C NMR Spectroscopy (Carbon-13 NMR) The structure has five unique carbon atoms, which

would result in five distinct signals in the proton-decoupled ¹³C NMR spectrum:

-CH₂-OH: ~60-65 ppm.

-S-CH₂-CH₂-CH₂-OH: ~30-35 ppm.

-S-CH₂-CH₂-CH₂-OH: ~30-35 ppm (may overlap or be very close to the other propyl carbon).

CH₃-CH₂-S-: ~25-30 ppm.

CH₃-CH₂-S-: ~15 ppm.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns.

Molecular Ion (M⁺): A peak at m/z = 120 would correspond to the molecular weight of the

compound.

Key Fragments: Fragmentation would likely occur at the C-S and C-C bonds. Common

fragments could include the loss of water (M-18, m/z = 102), loss of an ethyl group (M-29,

m/z = 91), or cleavage alpha to the sulfur or oxygen atoms, providing further structural

confirmation.

Synthesis Protocol
A standard and reliable method for synthesizing 3-(Ethylthio)propanol is via a nucleophilic

substitution reaction (an analogue of the Williamson ether synthesis).

Reaction: Ethanethiolate + 3-Halopropanol → 3-(Ethylthio)propanol + Halide salt

Step-by-Step Methodology
Preparation of Ethanethiolate: In a round-bottom flask equipped with a magnetic stirrer and

under an inert atmosphere (e.g., nitrogen), dissolve sodium hydroxide (1.0 eq) in a suitable
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solvent like ethanol. Cool the solution in an ice bath.

Addition of Thiol: Slowly add ethanethiol (1.0 eq) to the cooled basic solution. The

deprotonation is exothermic and forms the sodium ethanethiolate nucleophile in situ.

Nucleophilic Substitution: To the ethanethiolate solution, add 3-chloro-1-propanol (1.0 eq)

dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for

several hours or until TLC/GC-MS analysis shows completion of the reaction.

Workup and Purification:

Quench the reaction by adding water.

Extract the aqueous layer with an organic solvent such as ethyl acetate or

dichloromethane.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure.

Final Purification: The resulting crude oil is purified by vacuum distillation or column

chromatography to yield pure 3-(Ethylthio)propanol.

Causality: The choice of a strong base (NaOH) ensures complete deprotonation of the weakly

acidic ethanethiol, generating a potent sulfur nucleophile. 3-Chloro-1-propanol is an effective

electrophile, and the primary carbon bearing the chlorine atom is accessible for an S_N2

attack. Ethanol is a suitable solvent as it solubilizes the reactants and is relatively inert under

these conditions.

Applications in Research and Drug Development
While 3-(Ethylthio)propanol is not an active pharmaceutical ingredient itself, its structure is of

significant interest to medicinal chemists and drug development professionals. Bifunctional

molecules like this are valuable as:

Synthetic Intermediates: It can be used to build larger, more complex molecules. The primary

alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for
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further substitution, while the thioether can be oxidized to a sulfoxide or sulfone, modulating

the polarity and metabolic stability of a parent molecule.

Linkers and Spacers: In the development of bioconjugates or targeted drug delivery systems,

the propyl chain can act as a flexible spacer.

Scaffolds for Analog Synthesis: The core structure can be elaborated to create libraries of

compounds for screening. The sulfur atom can participate in key binding interactions (e.g.,

with metal ions in metalloenzymes) or act as a metabolically softer spot compared to an all-

carbon analogue.

For instance, the related compound 3-(methylthio)-1-propanol has been used as a reactant in

the preparation of amphiphilic nanocarriers for drug delivery and in the synthesis of

chemosensors.[8] This highlights the potential utility of the thioether-alcohol motif in advanced

pharmaceutical technologies.

Safety and Handling
As with any chemical reagent, proper handling of 3-(Ethylthio)propanol is essential. The

following information is derived from its Safety Data Sheet (SDS).

Hazard Statements:

H315: Causes skin irritation.[5][6]

H319: Causes serious eye irritation.[5][6]

H335: May cause respiratory irritation.[5][6]

Precautionary Measures (Prevention):

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

P271: Use only outdoors or in a well-ventilated area.[5]

P280: Wear protective gloves, eye protection, and face protection.[5]

First Aid (Response):
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If on Skin: Wash with plenty of soap and water (P302 + P352).[5]

If Inhaled: Remove person to fresh air and keep comfortable for breathing (P304 + P340).

[5]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing (P305 + P351 + P338).[5]

Storage:

Store in a well-ventilated place. Keep container tightly closed (P403 + P233).[5]

Store locked up (P405).[6]

Disposal:

Dispose of contents/container to an approved waste disposal plant (P501).[5]

Always consult the full Safety Data Sheet provided by the supplier before handling this

chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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